m-PEG3-Aminooxy

Bioconjugation Drug Delivery Hydrogel Stability

m-PEG3-Aminooxy (CAS 248275-10-7) is a monofunctional, monodisperse polyethylene glycol (PEG) derivative containing a single aminooxy (-ONH₂) group at the terminus of a three-unit ethylene glycol chain. With a defined molecular weight of 179.21 g/mol , this compound serves as a chemoselective linker for bioconjugation via stable oxime bond formation with aldehydes and ketones.

Molecular Formula C7H17NO4
Molecular Weight 179.21 g/mol
Cat. No. B1665358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-Aminooxy
SynonymsAminooxy-PEG3-methane
Molecular FormulaC7H17NO4
Molecular Weight179.21 g/mol
Structural Identifiers
SMILESCOCCOCCOCCON
InChIInChI=1S/C7H17NO4/c1-9-2-3-10-4-5-11-6-7-12-8/h2-8H2,1H3
InChIKeyUPZRLQLRXOQKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG3-Aminooxy: A Monodisperse PEG3-Aminooxy Linker for High-Fidelity Bioconjugation and PROTAC Development


m-PEG3-Aminooxy (CAS 248275-10-7) is a monofunctional, monodisperse polyethylene glycol (PEG) derivative containing a single aminooxy (-ONH₂) group at the terminus of a three-unit ethylene glycol chain . With a defined molecular weight of 179.21 g/mol , this compound serves as a chemoselective linker for bioconjugation via stable oxime bond formation with aldehydes and ketones [1]. Unlike polydisperse PEG analogs, its discrete structure ensures batch-to-batch reproducibility and precise structure-activity relationship (SAR) determination in applications ranging from targeted protein degradation (PROTACs) to site-specific antibody-drug conjugate (ADC) assembly [2].

Why Generic PEG or Alternative Nucleophile Substitution Fails: m-PEG3-Aminooxy's Non-Negotiable Performance Attributes


Generic substitution of m-PEG3-Aminooxy with a different PEG length, a polydisperse PEG mixture, or an alternative nucleophile like a hydrazide can catastrophically impact downstream performance. Varying the PEG spacer length alters the contour length by ~3.5 Å per ethylene glycol unit, which is critical for the ternary complex geometry required for efficient PROTAC-mediated ubiquitination [1]. Using a polydisperse PEG analog introduces molecular weight heterogeneity, obscuring SAR and compromising experimental reproducibility [2]. Furthermore, replacing the aminooxy group with a hydrazide introduces an oxime bond with vastly different hydrolytic stability; the rate constant for oxime hydrolysis can be nearly 1,000-fold lower than that of a hydrazone, directly impacting the stability and efficacy of the final conjugate in physiological environments [3].

m-PEG3-Aminooxy: Quantitative Differentiation Evidence Against Key Comparators


Hydrolytic Stability of Resulting Oxime Linkage vs. Hydrazone

The oxime bond formed by the aminooxy group of m-PEG3-Aminooxy demonstrates vastly superior hydrolytic stability compared to the hydrazone bond formed by analogous hydrazide-based linkers. This differential stability is a key determinant of conjugate lifetime and efficacy in aqueous biological media [1].

Bioconjugation Drug Delivery Hydrogel Stability

Impact on ADC In Vivo Tolerability vs. Non-PEGylated Analog

Incorporation of an aminooxy-PEG3 linker significantly improves the safety profile of an ADC compared to a non-PEGylated analog. The PEG3 spacer enhances conjugate stability and reduces aggregation, which directly translates into reduced off-target toxicity in vivo .

Antibody-Drug Conjugates (ADCs) Targeted Therapy Toxicology

Chemical Homogeneity and Reproducibility vs. Polydisperse PEG

Unlike polydisperse PEG linkers, m-PEG3-Aminooxy is a monodisperse compound, meaning every molecule has an identical, defined chain length and molecular weight . This property is foundational for reproducible research and reliable drug development [1].

PROTAC Development SAR Studies Drug Discovery

Optimized Application Scenarios for m-PEG3-Aminooxy Based on Validated Performance Metrics


PROTAC Linker Optimization and SAR Studies

m-PEG3-Aminooxy is the optimal choice as a monodisperse PEG linker in the early stages of PROTAC development [1]. Its defined length contributes ~10.5 Å of contour length (3 units x 3.5 Å/unit) [2], which, when systematically varied alongside other lengths (e.g., PEG4, PEG6), allows researchers to precisely tune the geometry of the ternary complex (E3 ligase:PROTAC:target protein). The use of a monodisperse linker ensures that any observed changes in degradation efficiency (e.g., DC50 values) are directly attributable to linker length, a cornerstone of reliable SAR analysis [1].

Synthesis of Stable Antibody-Drug Conjugates (ADCs)

This compound is a superior linker for constructing ADCs where minimizing off-target toxicity and maximizing conjugate stability are paramount . The aminooxy group enables site-specific conjugation to aldehydes, often introduced via enzymatic oxidation of glycans, yielding a homogeneous ADC population. The resulting oxime bond is ~1,000-fold more hydrolytically stable than a hydrazone [3], preventing premature payload release in circulation, while the PEG3 spacer enhances hydrophilicity to reduce antibody aggregation and improve pharmacokinetic properties, as evidenced by a 40% reduction in off-target toxicity in preclinical models .

Functionalization of Nanoparticles and Biomaterial Surfaces

m-PEG3-Aminooxy is highly effective for the site-specific, covalent attachment of targeting ligands or payloads to the surface of nanoparticles or biomaterials [4]. The aminooxy group reacts chemoselectively with aldehydes under mild conditions to form a stable, non-reversible oxime bond. The PEG3 spacer serves as a hydrophilic shield, increasing the colloidal stability of the functionalized particle and reducing non-specific protein adsorption, which is critical for maintaining functionality and prolonging circulation time in biological fluids .

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